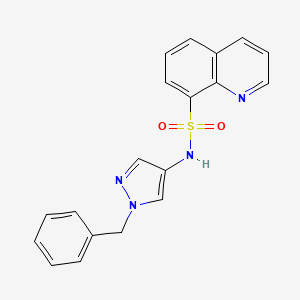
4-(Benzylamino)-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)-3-quinolinecarbonitrile, also known as BQC, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. BQC is a quinoline derivative that possesses a nitrile functional group and a benzylamino substituent at the 4-position of the quinoline ring. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and biochemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(Benzylamino)-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the survival and proliferation of cancer cells and malaria parasites. 4-(Benzylamino)-3-quinolinecarbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. 4-(Benzylamino)-3-quinolinecarbonitrile has also been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is essential for pyrimidine biosynthesis in malaria parasites.
Biochemical and Physiological Effects:
4-(Benzylamino)-3-quinolinecarbonitrile has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(Benzylamino)-3-quinolinecarbonitrile has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In malaria parasites, 4-(Benzylamino)-3-quinolinecarbonitrile has been shown to inhibit the growth and development of the parasite, leading to parasite death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Benzylamino)-3-quinolinecarbonitrile in lab experiments is its potent and selective activity against cancer cells and malaria parasites. 4-(Benzylamino)-3-quinolinecarbonitrile has also been shown to exhibit low toxicity against normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 4-(Benzylamino)-3-quinolinecarbonitrile in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer and study in vivo.
Direcciones Futuras
There are several potential future directions for the study of 4-(Benzylamino)-3-quinolinecarbonitrile. One direction is the further optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other anticancer or antimalarial agents to enhance its therapeutic efficacy. Additionally, the study of 4-(Benzylamino)-3-quinolinecarbonitrile in animal models and clinical trials will be necessary to determine its safety and efficacy as a therapeutic agent for cancer and malaria.
Métodos De Síntesis
The synthesis of 4-(Benzylamino)-3-quinolinecarbonitrile can be achieved through a variety of methods, including the reaction of 4-chloro-3-cyanobenzaldehyde with benzylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chloro-3-cyanobenzaldehyde with benzylamine in the presence of a palladium catalyst and a base such as triethylamine. Both methods result in the formation of 4-(Benzylamino)-3-quinolinecarbonitrile with high yields and purity.
Aplicaciones Científicas De Investigación
4-(Benzylamino)-3-quinolinecarbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(Benzylamino)-3-quinolinecarbonitrile is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. 4-(Benzylamino)-3-quinolinecarbonitrile has also been studied for its potential use as an antimalarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
Propiedades
IUPAC Name |
4-(benzylamino)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-10-14-12-19-16-9-5-4-8-15(16)17(14)20-11-13-6-2-1-3-7-13/h1-9,12H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMRDSCPNTVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-3-quinolinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)


![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
